molecular formula C22H43NO5 B2671863 Palmitoyl-8-amino-3,6-dioxaoctanoic acid CAS No. 1570043-00-3

Palmitoyl-8-amino-3,6-dioxaoctanoic acid

Cat. No. B2671863
M. Wt: 401.588
InChI Key: UFKSXEDHNCFMCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palmitoyl-8-amino-3,6-dioxaoctanoic acid is a compound with the molecular formula C22H43NO5 and a molecular weight of 401.60 . It appears as a white crystalline powder .


Molecular Structure Analysis

The IUPAC name for Palmitoyl-8-amino-3,6-dioxaoctanoic acid is 2-[2-(2-hexadecanamidoethoxy)ethoxy]acetic acid . This suggests a structure with a palmitoyl group (hexadecanamide) attached to an ethoxy chain, which is further attached to another ethoxy group and an acetic acid group.


Physical And Chemical Properties Analysis

Palmitoyl-8-amino-3,6-dioxaoctanoic acid is a white crystalline powder .

Scientific Research Applications

Biochemistry: Synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs

Summary of the Application

Palmitoyl-8-amino-3,6-dioxaoctanoic acid is used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . Palmitoyl-8-amino-3,6-dioxaoctanoic acid is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific ADC or PROTAC being synthesized. Generally, the process involves conjugating the Palmitoyl-8-amino-3,6-dioxaoctanoic acid to the antibody or PROTAC molecule during the synthesis process .

Results or Outcomes

The use of Palmitoyl-8-amino-3,6-dioxaoctanoic acid as a linker in ADCs and PROTACs allows for the targeted delivery of the drug, potentially improving the efficacy and reducing side effects . The specific results or outcomes would depend on the specific ADC or PROTAC being synthesized.

Future Directions

The future directions of Palmitoyl-8-amino-3,6-dioxaoctanoic acid could involve its use in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), given its structural similarity to compounds already used for these purposes .

properties

IUPAC Name

2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(24)23-16-17-27-18-19-28-20-22(25)26/h2-20H2,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKSXEDHNCFMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palmitoyl-8-amino-3,6-dioxaoctanoic acid

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